molecular formula C11H19NO3 B6355949 Tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 2413758-76-4

Tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B6355949
CAS No.: 2413758-76-4
M. Wt: 213.27 g/mol
InChI Key: UCFRPUSUNQPJRS-DJLDLDEBSA-N
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Description

Tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a hydroxyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl acrylate and a suitable amine.

    Cyclization: The key step involves the cyclization of the intermediate to form the bicyclic structure. This is usually achieved through a series of reactions, including nucleophilic substitution and intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride).

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC, mCPBA

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Ammonia, primary amines

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Amides, esters

Scientific Research Applications

Tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the bicyclic structure allow it to bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Uniqueness

Tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a tert-butyl ester group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFRPUSUNQPJRS-DJLDLDEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]([C@@H]2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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